N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a quinoxaline moiety, an azetidine ring, and a pyridazine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to have a wide range of biological activities and are used against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their diverse pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . They interact with their targets, leading to various biochemical changes that result in their therapeutic effects.
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Quinoxaline derivatives are known for their diverse pharmacological effects, which result from their interaction with various molecular targets and cellular processes .
Biochemical Analysis
Biochemical Properties
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of DNA-topoisomerase-II, an enzyme essential for DNA replication and repair . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA-topoisomerase-II involves binding to the enzyme’s active site, preventing it from catalyzing the unwinding of DNA strands . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity and contribute to its overall pharmacological effects. Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it is transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cells, the compound interacts with binding proteins that influence its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, the compound can be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins, further influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the quinoxaline-2-carboxylic acid, which undergoes a coupling reaction with azetidin-3-amine under specific conditions to form the intermediate. This intermediate is then reacted with pyridazin-3-amine to yield the final product. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Azetidine derivatives: Compounds containing the azetidine ring, known for their antimicrobial and anticancer properties.
Pyridazine derivatives: These compounds have the pyridazine ring and are studied for their potential therapeutic applications.
Uniqueness
N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is unique due to the combination of its three distinct moieties, which confer a broad spectrum of biological activities and make it a versatile compound for various scientific applications.
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(14-8-17-12-4-1-2-5-13(12)20-14)22-9-11(10-22)19-15-6-3-7-18-21-15/h1-8,11H,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZANEYHCCLNWNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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